molecular formula C18H21F3N6O2 B1683897 Buparlisib CAS No. 944396-07-0

Buparlisib

Cat. No. B1683897
CAS RN: 944396-07-0
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
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Description

Buparlisib, also known as AN2025 and BKM120, is an experimental anti-cancer medication . It is a small molecule orally-available pan-class I phosphoinositide 3-kinase (PI3K) inhibitor . This compound belongs to the class of organic compounds known as pyridinylpyrimidines .


Synthesis Analysis

Buparlisib is a brain penetrable pan-PI3K inhibitor . It has been reported that it has excellent brain penetration that is unaffected by efflux transporters at the blood-brain barrier, complete oral bioavailability, and efficient intracranial target inhibition at clinically achievable plasma concentrations .


Molecular Structure Analysis

Buparlisib is a member of the 2,6-dimorpholinopyrimidine-derived family of compounds . It selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) .


Chemical Reactions Analysis

Buparlisib selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) . It serves an important role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .


Physical And Chemical Properties Analysis

Buparlisib has a molecular formula of C18H21F3N6O2 and a molecular weight of 410.4 g/mol . It is a member of morpholines, an aminopyrimidine, an aminopyridine, and an organofluorine compound .

Scientific Research Applications

Mechanism of Action

Target of Action

Buparlisib, also known as BKM120, is a highly efficient and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family . It selectively inhibits four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . These kinases play a crucial role in cell growth, survival, division, and motility .

Mode of Action

Buparlisib works by competitively binding to the lipid kinase domain on adenosine 5’-triphosphate (ATP), which is a key component of the PI3K pathway . This competitive inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes such as proliferation, apoptosis, and angiogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Buparlisib is the PI3K/AKT pathway . This pathway is frequently upregulated in a wide range of tumors and is therefore considered a valuable drug target in cancer therapy . By inhibiting the PI3K pathway, Buparlisib can disrupt cell proliferation and promote apoptosis .

Pharmacokinetics

Buparlisib exhibits excellent oral bioavailability . It has been found to have linear pharmacokinetics between the 1 mg/kg and 5 mg/kg dose levels in mice . Steady-state pharmacokinetic analysis showed dose-normalized maximum concentrations and area under the curve (AUC) values for Buparlisib to be comparable with single-agent pharmacokinetic .

Result of Action

The molecular and cellular effects of Buparlisib’s action primarily involve the inhibition of cell proliferation, promotion of apoptosis, and blocking of angiogenesis . In clinical trials, Buparlisib has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . No confirmed objective responses were observed .

Action Environment

The action, efficacy, and stability of Buparlisib can be influenced by various environmental factors. For instance, Buparlisib has been found to be a brain-penetrable pan-PI3K inhibitor, suggesting that it can cross the blood-brain barrier and exert its effects in the brain . This characteristic makes Buparlisib a promising candidate for the treatment of primary and secondary brain tumors .

Future Directions

Buparlisib is still under investigation as a potential treatment for head and neck squamous cell carcinoma (HNSCC) in the ongoing phase III trial BURAN . The results are expected for December 2022 . It is also being studied for its clinical effect in patients with solid tumors and hematological malignancies .

properties

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHUFRVAEUJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241486
Record name Buparlisib
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URL https://comptox.epa.gov/dashboard/DTXSID50241486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buparlisib

CAS RN

944396-07-0
Record name Buparlisib
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buparlisib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11666
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Record name Buparlisib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE
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Record name BUPARLISIB
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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